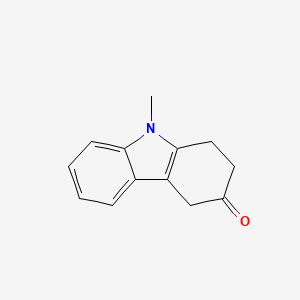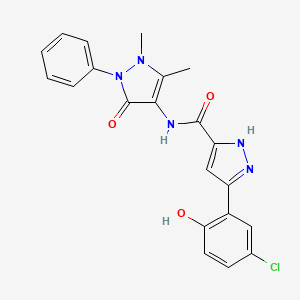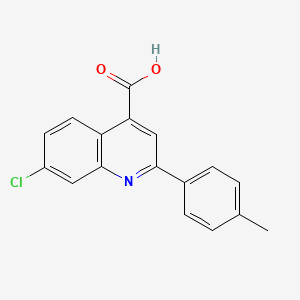
9-methyl-1,2,4,9-tetrahydro-3H-carbazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-methyl-1,2,4,9-tetrahydro-3H-carbazol-3-one is a chemical compound belonging to the carbazole family Carbazoles are known for their diverse biological activities and are used in various pharmaceutical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-1,2,4,9-tetrahydro-3H-carbazol-3-one typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one.
Reagents: Dimethylamine hydrochloride, paraformaldehyde, and acetic acid are used.
Reaction Conditions: The reaction mixture is refluxed for 4 hours, monitored by thin-layer chromatography (TLC), and then cooled to room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
9-methyl-1,2,4,9-tetrahydro-3H-carbazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
9-methyl-1,2,4,9-tetrahydro-3H-carbazol-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 9-methyl-1,2,4,9-tetrahydro-3H-carbazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may act as a serotonin receptor antagonist, blocking the action of serotonin and thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,9-tetrahydro-4H-carbazol-4-one: A structurally similar compound with different substituents.
3-acetylindole: Another compound with a similar core structure but different functional groups.
1-(1-methyl-1H-indol-3-yl)-1-ethanone: A related compound with variations in the indole ring structure.
Uniqueness
9-methyl-1,2,4,9-tetrahydro-3H-carbazol-3-one is unique due to its specific methyl and tetrahydrocarbazol-3-one structure, which imparts distinct chemical and biological properties. Its ability to act as a precursor for various pharmaceutical compounds and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C13H13NO |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
9-methyl-2,4-dihydro-1H-carbazol-3-one |
InChI |
InChI=1S/C13H13NO/c1-14-12-5-3-2-4-10(12)11-8-9(15)6-7-13(11)14/h2-5H,6-8H2,1H3 |
Clé InChI |
WLOVPMGHQFRSIT-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(CC(=O)CC2)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B14094013.png)
![Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2',6'-bis(dimethylamino)-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) [Palladacycle Gen. 4]](/img/structure/B14094024.png)
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14094025.png)


![1-(4-Bromophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094040.png)

![1-(3-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094057.png)
![[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B14094061.png)
![3-[(4-Methoxybenzyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14094069.png)

![3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094082.png)
![3-(2-fluorobenzyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094088.png)

